molecular formula C15H15N3O2 B269487 3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone

3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone

Cat. No. B269487
M. Wt: 269.3 g/mol
InChI Key: COXRZERCQPHQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone, also known as PDPK, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects. In

Scientific Research Applications

3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone has been studied for its potential applications in a variety of scientific research areas including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme protein kinase B (PKB), which is involved in cell growth and survival. This compound may also inhibit the activity of other enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation in the brain. In animal studies, this compound has been shown to improve cognitive function and memory in aged rats.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone in lab experiments is its unique mechanism of action and range of biochemical and physiological effects. This compound may have potential as a therapeutic agent in a variety of research areas. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

Future research on 3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone could focus on a range of areas including:
1. Further elucidation of the mechanism of action of this compound and its effects on specific enzymes and signaling pathways.
2. Development of more effective methods for synthesizing and purifying this compound.
3. Testing the effectiveness of this compound in vivo in animal models of neurodegeneration and cancer.
4. Exploration of the potential of this compound as a scaffold for the development of new compounds with therapeutic applications.
5. Investigation of the potential of this compound as a treatment for other conditions such as inflammation and oxidative stress.
In conclusion, this compound is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its unique mechanism of action and range of biochemical and physiological effects make it a promising candidate for further research in a variety of areas. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Phenyl-4,5-dihydroisoxazole-5-yl 3,5-dimethyl-1H-pyrazole-1-yl ketone involves a series of chemical reactions starting with the condensation of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid. This is followed by the addition of a ketone group using a reagent such as acetic anhydride. The final product is then purified using techniques such as column chromatography or recrystallization.

properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C15H15N3O2/c1-10-8-11(2)18(16-10)15(19)14-9-13(17-20-14)12-6-4-3-5-7-12/h3-8,14H,9H2,1-2H3

InChI Key

COXRZERCQPHQOC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2CC(=NO2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2CC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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